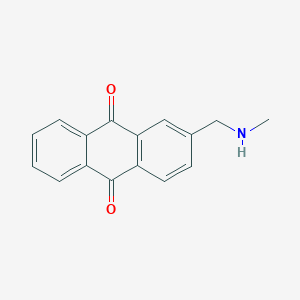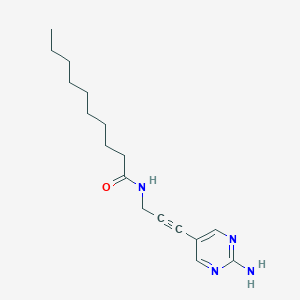
2-((Methylamino)methyl)anthracene-9,10-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((Methylamino)methyl)anthracene-9,10-dione is an organic compound derived from anthraquinone. It is known for its vibrant red color and is commonly used as a dye. This compound is also referred to as Disperse Red 9 and has applications in various fields, including chemistry, biology, and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-((Methylamino)methyl)anthracene-9,10-dione typically involves the reaction of anthraquinone with methylamine. The process can be summarized as follows:
Starting Materials: Anthraquinone and methylamine.
Reaction Conditions: The reaction is carried out in a solvent such as ethanol or methanol, under reflux conditions.
Procedure: Anthraquinone is dissolved in the solvent, and methylamine is added dropwise. The mixture is heated under reflux for several hours until the reaction is complete.
Isolation: The product is isolated by filtration, washed with cold solvent, and dried under vacuum.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions: 2-((Methylamino)methyl)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it to hydroquinones.
Substitution: It can undergo substitution reactions, particularly at the amino group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens or alkylating agents.
Major Products:
Oxidation: Formation of anthraquinone derivatives.
Reduction: Formation of hydroquinone derivatives.
Substitution: Formation of various substituted anthraquinone compounds.
Applications De Recherche Scientifique
2-((Methylamino)methyl)anthracene-9,10-dione has a wide range of applications in scientific research:
Chemistry: Used as a dye and a precursor for synthesizing other organic compounds.
Biology: Employed in staining techniques for microscopy and as a fluorescent marker.
Medicine: Investigated for its potential anticancer properties due to its ability to intercalate with DNA.
Industry: Utilized in the production of colored smoke for signaling and in dye packs for security purposes.
Mécanisme D'action
The mechanism of action of 2-((Methylamino)methyl)anthracene-9,10-dione involves its interaction with biological molecules:
Molecular Targets: The compound can intercalate with DNA, disrupting its structure and function.
Pathways Involved: It can induce apoptosis in cancer cells by interfering with DNA replication and transcription processes.
Comparaison Avec Des Composés Similaires
2-Methylanthraquinone: Another anthraquinone derivative with similar chemical properties.
1-(Methylamino)anthraquinone:
9,10-Anthracenedione: The parent compound from which many derivatives, including 2-((Methylamino)methyl)anthracene-9,10-dione, are synthesized.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ability to intercalate with DNA and its vibrant red color make it valuable in both scientific research and industrial applications.
Propriétés
Formule moléculaire |
C16H13NO2 |
|---|---|
Poids moléculaire |
251.28 g/mol |
Nom IUPAC |
2-(methylaminomethyl)anthracene-9,10-dione |
InChI |
InChI=1S/C16H13NO2/c1-17-9-10-6-7-13-14(8-10)16(19)12-5-3-2-4-11(12)15(13)18/h2-8,17H,9H2,1H3 |
Clé InChI |
HZRSREAEKRZPPM-UHFFFAOYSA-N |
SMILES canonique |
CNCC1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![(5-Methyl-thieno[2,3-d]pyrimidin-4-yl)-[2-(tetrahydro-furan-3-yloxy)-phenyl]-amine](/img/structure/B12961207.png)

![1-(Pyrrolo[2,1-f][1,2,4]triazin-5-yl)propan-2-ol](/img/structure/B12961212.png)
![tert-Butyl rel-(3R,3aR,6aR)-3-aminohexahydro-5H-furo[2,3-c]pyrrole-5-carboxylate](/img/structure/B12961215.png)

![3-Phenylbenzo[d]isoxazol-6-amine](/img/structure/B12961223.png)
![10H-benzo[b]pyrido[3,4-e][1,4]oxazine](/img/structure/B12961224.png)
![2-Methyl-3H-imidazo[4,5-b]pyridine-5-carboxylic acid](/img/structure/B12961228.png)

